2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-chloropyrimidin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-5(11)4-1-2-9-6(8)10-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFKTFHLKPNRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Bromo 1 2 Chloropyrimidin 4 Yl Ethanone
Direct Bromination Approaches for Alpha-Position Functionalization
Direct bromination at the alpha-position of a ketone is a fundamental and widely utilized transformation in organic synthesis. This approach offers an efficient pathway to introduce a bromine atom, a versatile handle for subsequent chemical modifications.
Bromination of Pyrimidinyl Methyl Ketone Precursors
The most direct route to 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone involves the alpha-bromination of the precursor ketone, 1-(2-chloropyrimidin-4-yl)ethanone (B1417901). This reaction is typically achieved using a brominating agent in a suitable solvent. Common brominating agents for alpha-halogenation include molecular bromine (Br₂) and N-bromosuccinimide (NBS).
The reaction is generally carried out in an acidic medium, often using acetic acid as the solvent, which also serves as a catalyst. nih.gov The choice of the brominating agent can influence the reaction's selectivity and ease of handling. For instance, pyridine (B92270) hydrobromide perbromide has been employed as an effective brominating agent for various acetophenone (B1666503) derivatives, offering advantages in terms of safety and handling compared to liquid bromine. nih.gov A typical procedure would involve dissolving 1-(2-chloropyrimidin-4-yl)ethanone in a solvent like acetic acid, followed by the addition of the brominating agent at a controlled temperature. nih.gov
| Brominating Agent | Solvent | Typical Temperature (°C) | Molar Ratio (Substrate:Reagent) | Reference |
| Pyridine hydrobromide perbromide | Acetic Acid | 90 | 1.0:1.1 | nih.gov |
| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature - 90 | Stoichiometric | nih.gov |
| Cupric Bromide (CuBr₂) | Acetic Acid | Reflux | Stoichiometric | nih.gov |
| Molecular Bromine (Br₂) | Diethyl Ether | Room Temperature | 1:1 | prepchem.com |
Mechanistic Insights into Acid-Catalyzed Alpha-Halogenation Processes
The acid-catalyzed alpha-halogenation of ketones proceeds through an enol intermediate. The reaction mechanism can be described in the following steps: masterorganicchemistry.compressbooks.pub
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the pyrimidinyl methyl ketone by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.
Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon, leading to the formation of an enol intermediate. This tautomerization is the rate-determining step of the reaction. libretexts.org
Nucleophilic Attack on the Brominating Agent: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine of the brominating agent (e.g., Br₂ or protonated NBS).
Deprotonation: Finally, deprotonation of the resulting intermediate regenerates the carbonyl group and yields the alpha-brominated product, this compound, along with the regenerated acid catalyst. masterorganicchemistry.com
The rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, supporting the enol formation as the slow step. pressbooks.pub
Multi-Step Synthesis Strategies from Diverse Starting Materials
Introduction of Halogen Substituents onto the Pyrimidine (B1678525) Ring
A common strategy in heterocyclic chemistry is to build the core ring system and then modify its substituents. For the synthesis of this compound, a plausible starting material is a pyrimidine ring with appropriate precursors for the chloro and bromoacetyl groups.
One potential route starts with a di-substituted pyrimidine, such as 5-bromo-2,4-dichloropyrimidine. ijpcbs.com The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for selective nucleophilic substitution. For instance, reaction with a suitable nucleophile can displace the C4-chloro group, setting the stage for the subsequent introduction of the acetyl group.
Acylation Reactions for Ethanone (B97240) Moiety Construction
The introduction of the ethanone moiety (-COCH₃) onto the pyrimidine ring is a crucial step in a multi-step synthesis. Friedel-Crafts acylation is a classic method for this transformation, although it is generally not effective for electron-deficient aromatic rings like pyrimidine. wikipedia.orgsigmaaldrich.com Therefore, alternative acylation strategies are often necessary.
One approach involves the use of organometallic reagents. For example, a pyrimidine derivative could be converted into an organolithium or Grignard reagent, which can then react with an acetylating agent like acetyl chloride or acetic anhydride. However, the presence of other reactive functional groups must be considered and potentially protected.
Another strategy could involve a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between a halogenated pyrimidine and an organotin or organoboron reagent bearing the acetyl group.
A more direct, though potentially challenging, route could involve the reaction of a lithiated 2-chloropyrimidine (B141910) species with an appropriate acetylating agent. The regioselectivity of such a reaction would be a critical factor to control.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is paramount to achieving high yields and purity of the target compound while minimizing side reactions, such as polybromination or undesired substitution on the pyrimidine ring. researchgate.net
Key parameters that are typically optimized include:
Choice of Brominating Agent: As indicated in the table in section 2.1.1, different brominating agents can lead to varying yields. Pyridine hydrobromide perbromide has been shown to be highly efficient for the bromination of substituted acetophenones, often providing higher yields compared to NBS or cupric bromide under similar conditions. nih.gov
Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity. For the bromination of 4-chloroacetophenone, a temperature of 90 °C was found to be optimal, as higher temperatures led to a slight decrease in yield, potentially due to the formation of di-brominated byproducts. nih.gov
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time to maximize the formation of the desired product and minimize the formation of impurities.
Stoichiometry of Reagents: The molar ratio of the substrate to the brominating agent is a critical factor. A slight excess of the brominating agent is often used to ensure complete conversion of the starting material. For example, a 1.0:1.1 molar ratio of substrate to pyridine hydrobromide perbromide has been reported to be effective. nih.gov
Solvent: The choice of solvent can influence the solubility of reactants and the reaction mechanism. Acetic acid is a common solvent for acid-catalyzed brominations, but other non-polar or polar aprotic solvents may be explored depending on the specific reactants.
By systematically varying these parameters, a robust and efficient synthesis of this compound can be developed.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition | Rationale for Optimization |
| Brominating Agent | NBS | CuBr₂ | Pyridine hydrobromide perbromide | Pyridine hydrobromide perbromide | Higher yield and better handling properties. nih.gov |
| Temperature | Room Temp | 70 °C | 110 °C | 90 °C | Balances reaction rate and minimization of byproducts. nih.gov |
| Solvent | Dichloromethane (B109758) | Diethyl Ether | Acetic Acid | Acetic Acid | Acts as both solvent and catalyst for enol formation. nih.gov |
| Molar Ratio (Substrate:Reagent) | 1:1 | 1:1.2 | 1:1.5 | 1:1.1 | Ensures complete conversion without excessive byproducts. nih.gov |
Solvent System Effects on Reaction Efficiency and Selectivity
The choice of solvent is a critical parameter in the synthesis of pyrimidine derivatives, significantly influencing reaction rates, equilibrium positions, and product selectivity. In the α-bromination of a ketone precursor like 1-(2-chloropyrimidin-4-yl)ethanone, the solvent's polarity and its ability to stabilize reaction intermediates play a pivotal role. Research on analogous reactions, such as the synthesis of chloropyrimidine derivatives and the bromination of acetophenones, provides a framework for selecting an optimal solvent system.
For instance, in the synthesis of 2-chloropyrimidin-4-ol, the choice of solvent dramatically affects the conversion and yield of the desired product. researchgate.net A study comparing various solvents found that 1,4-dioxane (B91453) provided a quantitative conversion (100%) and a high isolated yield (86%), whereas solvents like acetonitrile (B52724) and toluene (B28343) led to the formation of significant side products and lower yields. researchgate.net This suggests that moderately polar, aprotic solvents are preferable for reactions involving the chloropyrimidine core.
Similarly, in the microwave-assisted α-bromination of acetophenone using N-Bromosuccinimide (NBS), the solvent choice was crucial for selectivity. researchgate.net Dichloromethane (CH₂Cl₂) was identified as the optimal solvent, providing excellent selectivity for the desired mono-bromo product, while other solvents like acetonitrile (CH₃CN), diethyl ether (Et₂O), and n-hexane resulted in lower yields. researchgate.net The polarity and nature of the solvent can also impact the regioselectivity of bromination on substituted aromatic systems. manac-inc.co.jp For the synthesis of this compound, these findings indicate that a solvent like dichloromethane or 1,4-dioxane would likely be effective in promoting the desired α-bromination while minimizing unwanted side reactions.
Table 1: Effect of Solvent on the Synthesis of 2-chloropyrimidin-4-ol
This interactive table is based on data from a study on a related chloropyrimidine synthesis, illustrating the critical role of solvent selection. researchgate.net
| Solvent | Conversion (%) | Isolated Yield (%) | Notes |
| 1,4-Dioxane | 100 | 86 | Clean reaction, no observed side products |
| THF | 89 | 84 | Formation of minor side products |
| Acetonitrile | 51 | Not Measured | Significant presence of side products |
| Toluene | 63 | 43 | Formation of multiple side products |
| Dichloromethane | 33 | Not Measured | Low conversion, significant side products |
Table 2: Influence of Solvent on Microwave-Assisted α-Bromination of Acetophenone with NBS
Data from a study on a model bromination reaction highlights the importance of solvent for yield and selectivity. researchgate.net
| Solvent | Yield (%) |
| Acetonitrile (CH₃CN) | 80 |
| Diethyl Ether (Et₂O) | 75 |
| Tetrahydrofuran (THF) | 70 |
| n-Hexane | 65 |
| Dichloromethane (CH₂Cl₂) | 92 |
Temperature and Reaction Time Parameter Control
Precise control of temperature and reaction duration is fundamental to maximizing the yield of this compound while preventing the formation of impurities, such as poly-brominated species or products from subsequent reactions. The optimal parameters are highly dependent on the chosen synthetic method, particularly whether conventional heating or microwave irradiation is employed.
In conventional heating methods for α-bromination, reactions are often conducted at moderate temperatures for several hours. For example, the bromination of a related acetophenone derivative was carried out at 65°C for 5 hours to achieve a high yield. Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote the formation of undesired byproducts and decomposition.
Microwave-assisted synthesis allows for a significant reduction in reaction time by facilitating rapid and uniform heating. Studies on the α-bromination of ketones show that optimal conditions can be achieved at elevated temperatures for very short durations. researchgate.net For the bromination of acetophenone with NBS, the best result was obtained at 80°C under microwave irradiation. researchgate.net In the synthesis of related pyrimidine-containing heterocyclic systems, microwave heating at temperatures between 160°C and 180°C for as little as 20 to 30 minutes has proven effective. nih.gov Careful optimization is required, as a decrease in temperature may require a longer reaction time to achieve the same conversion. nih.gov
Table 3: Comparison of Optimized Temperature and Time in Synthesis
This table illustrates typical parameter differences between conventional and microwave-assisted methods for reactions involving α-bromo ketones and pyrimidines. researchgate.netnih.gov
| Method | Substrate/Reaction Type | Optimal Temperature (°C) | Optimal Time |
| Microwave | α-Bromination of Acetophenone | 80 | 30 min |
| Microwave | Imidazo[1,2-a]pyrimidine (B1208166) Synthesis | 160 | 30 min |
| Conventional | Bromination of Hydroxyacetophenone | 65 | 5 h |
Application of Catalytic Methods (e.g., Microwave-Assisted Synthesis, Metal Catalysis)
Modern synthetic strategies increasingly rely on catalytic methods to improve efficiency and sustainability. For the preparation of this compound and its derivatives, microwave-assisted synthesis stands out as a particularly powerful technique.
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently, often resulting in dramatic rate enhancements compared to conventional heating. bohrium.com This leads to significantly shorter reaction times, improved yields, and often cleaner reaction profiles with fewer side products. nih.govrsc.org The synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation, demonstrating its broad applicability in this area of chemistry. semanticscholar.orgfoliamedica.bg For example, the optimization of an imidazo[1,2-a]pyrimidine synthesis from an α-bromoacetophenone precursor found that microwave heating at 160°C for 30 minutes gave an 82% yield, a significant improvement over other tested conditions. nih.gov
While metal catalysis is not typically required for the α-bromination step itself, this compound is an important substrate for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The bromine atom serves as a leaving group, and the chloro-substituent on the pyrimidine ring can also participate in these reactions, allowing for the construction of more complex molecules. The efficiency of these subsequent transformations is often enhanced by metal catalysts, such as those based on palladium.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis Yields for a Pyrimidine Derivative
This table demonstrates the typical improvements in yield and reduction in reaction time afforded by microwave technology in heterocyclic synthesis. rsc.org
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 8-10 h | 62-65 |
| Microwave Irradiation | 15-20 min | 92-97 |
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 2 Bromo 1 2 Chloropyrimidin 4 Yl Ethanone
Nucleophilic Substitution Reactions Involving Halogen Moieties
The presence of two halogen atoms, chlorine on an aromatic heterocyclic ring and bromine on an aliphatic chain, dictates the primary reactivity of the molecule towards nucleophiles. The reaction conditions and the nature of the nucleophile determine which halogen is displaced.
The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being an electron-deficient heterocycle due to the presence of two nitrogen atoms, facilitates this type of reaction. The reactivity of halogens on a pyrimidine ring generally follows the order C4 > C2 > C5 for nucleophilic displacement. However, this selectivity is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com
In the case of 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone, the bromoacetyl group at the C4 position is electron-withdrawing, which further activates the ring towards nucleophilic attack. While C4 is typically the most reactive site in 2,4-dichloropyrimidines, the presence of a substituent at C4 directs the attack to other positions. For SNAr reactions, the attack of a nucleophile on the C2 position is a well-established pathway, particularly with nucleophiles such as amines or alkoxides. wuxiapptec.commdpi.comresearchgate.net The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atoms of the pyrimidine ring. The regioselectivity can sometimes be controlled by the choice of nucleophile; for instance, tertiary amines have been shown to exhibit excellent C2 selectivity in reactions with substituted 2,4-dichloropyrimidines. nih.gov
Table 1: Factors Influencing SNAr Regioselectivity on Pyrimidine Rings
| Factor | Influence on Reactivity |
|---|---|
| Position of Halogen | Generally, C4 is more reactive than C2 due to greater stabilization of the intermediate. stackexchange.com |
| Ring Substituents | Electron-donating groups can reverse selectivity, favoring C2 attack. Electron-withdrawing groups activate the entire ring. wuxiapptec.com |
| Nucleophile | Sterically hindered or specific types of nucleophiles (e.g., tertiary amines) can favor C2 substitution. nih.gov |
| Solvent/Catalyst | Reaction conditions, including the use of catalysts or specific solvents, can influence the site of attack. preprints.orgthieme-connect.de |
The bromine atom on the carbon adjacent (alpha) to the carbonyl group is highly reactive towards nucleophilic substitution, typically via an SN2 mechanism. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond and stabilizes the transition state of the SN2 reaction, making the alpha-carbon an excellent electrophile. chemguide.co.uk
A prominent example of this reactivity is the Hantzsch thiazole (B1198619) synthesis, a classic method for constructing thiazole rings. nih.govorganic-chemistry.org In this reaction, a thioamide, thiourea (B124793), or thiosemicarbazide (B42300) acts as the nucleophile, attacking the alpha-carbon and displacing the bromide ion. asianpubs.orgresearchgate.net This initial substitution is followed by an intramolecular cyclization and dehydration to form the thiazole ring. tandfonline.com This pathway is a highly efficient method for synthesizing complex heterocyclic compounds from α-haloketones. nih.govasianpubs.org
Table 2: Common Nucleophiles in Hantzsch Thiazole Synthesis
| Nucleophile | Resulting Thiazole Derivative |
|---|---|
| Thiourea | 2-Aminothiazole |
| Substituted Thioureas | 2-(Substituted amino)thiazole |
| Thioamides | 2,4-Disubstituted thiazole |
Simple nucleophiles like hydroxides (OH⁻) and alkoxides (RO⁻) can react at either of the electrophilic centers. The reaction with the α-bromo ketone moiety is typically rapid. Treatment with aqueous hydroxide (B78521) can lead to the substitution of bromine to form an α-hydroxyketone. chemguide.co.ukchemguide.co.uk However, under certain conditions, particularly with a base, α-haloketones can undergo a Favorskii rearrangement to yield a carboxylic acid derivative, representing an oxidative rearrangement pathway. pearson.com
Alkoxides react similarly to hydroxides at the alpha-carbon to produce α-alkoxyketones. up.ac.za On the pyrimidine ring, alkoxides are effective nucleophiles for SNAr reactions, leading to the displacement of the C2 chlorine to form 2-alkoxypyrimidines. wuxiapptec.commdpi.com The competition between substitution at the α-carbon versus the pyrimidine ring depends on the specific substrate, the nucleophile, and the reaction conditions such as temperature and solvent. Generally, SN2 reactions at the α-carbon of a ketone are faster than SNAr reactions.
Oxidation and Reduction Chemistry
The ethanone (B97240) and pyrimidine moieties of the molecule can undergo both oxidative and reductive transformations.
The oxidation of this compound is not extensively documented, but potential pathways can be inferred from the reactivity of its constituent parts. The pyrimidine ring itself is relatively resistant to oxidation, though powerful oxidizing agents like osmium tetroxide can oxidize the double bonds in pyrimidine nucleosides. nih.gov A more relevant oxidative pathway for α-haloketones involves reaction with oxidizing agents like hydrogen peroxide, which can be used in the synthesis of these compounds from ketones. google.com As mentioned previously, the Favorskii reaction, initiated by a base like hydroxide, results in an oxidatively rearranged carboxylic acid product. pearson.com Furthermore, photoinduced oxidation of related α-halo-acetophenones is a known transformation. organic-chemistry.org
The carbonyl group of the ethanone moiety is readily susceptible to reduction. Common hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH₄), will reduce the ketone to a secondary alcohol, yielding 2-bromo-1-(2-chloropyrimidin-4-yl)ethanol. masterorganicchemistry.comchemguide.co.ukumn.edu This reduction is typically chemoselective, leaving the pyrimidine ring and the C-Cl bond intact under mild conditions. umn.edu Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent and would also effectively reduce the ketone. libretexts.org
Reduction of the pyrimidine ring itself is also possible, though it generally requires harsher conditions or specific reagents. For example, some pyrimidinones (B12756618) can be reduced with sodium borohydride, leading to dihydro- or tetrahydro-pyrimidine derivatives. rsc.org Catalytic hydrogenation could potentially reduce the pyrimidine ring, but might also lead to hydrodehalogenation (removal of Cl and/or Br). The specific pathway would depend heavily on the catalyst and reaction conditions chosen. The in vivo reduction of ketones to their corresponding alcohol metabolites is also a noted metabolic pathway for ketone-containing drug candidates. nih.gov
Table 3: Potential Reduction Products
| Reagent | Functional Group Targeted | Potential Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketone (C=O) | 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanol |
| Lithium Aluminium Hydride (LiAlH₄) | Ketone (C=O) | 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanol |
Coupling Reactions for Complex Molecular Architectures
The presence of both an α-bromo ketone moiety and a chloro-pyrimidine ring enables this compound to participate in a variety of coupling reactions, facilitating the assembly of intricate molecular frameworks.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Kumada)
Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon bonds. While the chloro substituent on the pyrimidine ring is a potential site for cross-coupling, the α-bromo ketone functionality offers a reactive handle for different types of C-C bond formation.
The Kumada coupling , one of the first transition-metal-catalyzed cross-coupling methods, involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.org This reaction is particularly effective for creating C-C bonds at sp3-hybridized carbon centers, such as the one bearing the bromine atom in this compound. Research by Gregory C. Fu and colleagues has demonstrated the successful enantioconvergent Kumada coupling of racemic α-bromo ketones with various aryl Grignard reagents. d-nb.infonih.gov Using a nickel catalyst paired with a chiral bis(oxazoline) ligand, this methodology allows for the asymmetric synthesis of α-aryl ketones with high enantiomeric excess. d-nb.infonih.gov This suggests a potential pathway for the stereoselective arylation of this compound.
| Electrophile | Nucleophile | Catalyst/Ligand | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Racemic α-Bromo Ketone | Aryl Grignard Reagent | NiCl2(glyme) / Bis(oxazoline) | THF | Enantioenriched α-Aryl Ketone | d-nb.infonih.gov |
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. While this reaction is most often used for coupling aryl halides, its application to the pyrimidine core of the title compound is highly relevant. Studies on related pyrimidine systems have shown that bromo- and chloro- substituents on the ring can be effectively arylated. For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been achieved using a XPhosPdG2/XPhos catalyst system. rsc.orgrsc.org This demonstrates the feasibility of functionalizing the pyrimidine ring through such cross-coupling strategies, although the 2-chloro position's reactivity would need to be optimized relative to the α-bromo position.
Heteroatom-Incorporating Coupling Reactions
The electrophilic α-carbon of this compound readily reacts with heteroatom nucleophiles, leading to the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. A classic and highly efficient example of such a transformation is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-halo ketone with a thiourea or thioamide derivative to construct a thiazole ring. organic-chemistry.org
The reaction of this compound with thiourea, for example, would proceed via initial S-alkylation to form an isothiouronium salt intermediate. Subsequent intramolecular cyclization and dehydration would yield a 2-amino-4-(2-chloropyrimidin-4-yl)thiazole. This one-pot reaction is a powerful method for incorporating a thiazole moiety, a common pharmacophore, into a larger molecular structure. mdpi.comnih.gov The process is known for its efficiency and can often be performed under mild conditions, sometimes even solvent-free. organic-chemistry.org
| α-Halo Ketone | Thio-Nucleophile | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Bromo-1-(aryl)ethanone | Thiourea | Ethanol | Reflux | 2-Amino-4-(aryl)thiazole | researchgate.net |
| This compound (Predicted) | Thiourea | Ethanol | Reflux | 2-Amino-4-(2-chloropyrimidin-4-yl)thiazole | N/A |
Cyclization and Annulation Reactions
The bifunctional nature of this compound makes it an ideal substrate for reactions that form new heterocyclic rings, a process central to medicinal chemistry.
Formation of Fused Heterocyclic Ring Systems (e.g., Imidazo[1,2-a]pyrimidines, Pyrazoles)
One of the most important applications of α-halo ketones is in the synthesis of fused nitrogen-containing heterocycles. The reaction of an α-halo ketone with a 2-amino-azine, such as 2-aminopyrimidine (B69317) or 2-aminopyridine, is a well-established route to imidazo[1,2-a]-fused systems. In this reaction, the exocyclic amino group of the aminopyrimidine acts as a nucleophile, attacking the α-brominated carbon of this compound. This is followed by an intramolecular cyclization where the endocyclic nitrogen attacks the carbonyl carbon, and subsequent dehydration yields the aromatic imidazo[1,2-a]pyrimidine (B1208166) ring system. This transformation provides direct access to a privileged scaffold found in numerous biologically active molecules.
Similarly, pyrazole (B372694) rings can be synthesized from α-bromo ketones by reaction with hydrazine (B178648) or its derivatives. The reaction typically proceeds by initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular nucleophilic substitution of the bromide by the terminal nitrogen of the hydrazine moiety to close the five-membered ring. This pathway offers a straightforward method for constructing substituted pyrazoles, which are also significant components of many pharmaceuticals.
Multi-Component Cyclization Reactions (e.g., with Amidines)
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. Amidines, such as guanidine (B92328), are excellent dinucleophiles for building pyrimidine rings. A plausible, though not explicitly documented, MCR involving this compound could be a variation of established pyrimidine syntheses. For example, a reaction between an aldehyde, the α-bromo ketone, and guanidine could potentially lead to highly substituted aminopyrimidine derivatives. In such a sequence, the α-bromo ketone could first react with the aldehyde in a Knoevenagel-type condensation, followed by a Michael addition of guanidine and subsequent cyclization to form the pyrimidine ring.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction. This process, known as dehydrobromination, involves the abstraction of the acidic proton from the carbon adjacent to the carbonyl group and the concurrent expulsion of the bromide ion. The product of this reaction is the α,β-unsaturated ketone, 1-(2-chloropyrimidin-4-yl)prop-2-en-1-one. This transformation converts the α-bromo ketone into a Michael acceptor, opening up new avenues for conjugate addition reactions. The choice of base and solvent is critical to favor elimination over the competing nucleophilic substitution (SN2) pathway. Bulky bases such as potassium tert-butoxide or 1,8-Diazabicycloundec-7-ene (DBU) are typically used to promote elimination.
Dehydrobromination to Form Alpha,Beta-Unsaturated Carbonyl Compounds
The dehydrobromination of α-halo ketones is a well-established and synthetically useful method for the preparation of α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org In the case of this compound, this transformation is anticipated to proceed via a base-induced elimination of hydrogen bromide, yielding the corresponding α,β-unsaturated ketone, 1-(2-chloropyrimidin-4-yl)ethenone. This reaction introduces a carbon-carbon double bond in conjugation with the carbonyl group, a structural motif of significant interest in synthetic organic chemistry.
The mechanism of this elimination reaction is typically considered to be a concerted E2 (elimination, bimolecular) process. libretexts.orgmsu.edu This pathway involves the abstraction of an acidic α-proton by a base, with the simultaneous departure of the bromide leaving group. libretexts.org The acidity of the α-protons in this compound is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, facilitating their removal by a suitable base.
A variety of bases can be employed to effect the dehydrobromination of α-bromo ketones. The choice of base and reaction conditions can influence the yield and purity of the resulting α,β-unsaturated carbonyl compound. Common bases used for this purpose include sterically hindered non-nucleophilic bases such as pyridine (B92270), or alkali metal carbonates in a suitable solvent. libretexts.org The use of a hindered base is often preferred to minimize the competing SN2 substitution reaction, where the base would act as a nucleophile and displace the bromide. libretexts.org
While specific experimental data for the dehydrobromination of this compound is not extensively documented in the reviewed literature, the general reactivity of α-bromo ketones provides a strong basis for predicting the outcome of this reaction. libretexts.orgopenstax.org The expected transformation is depicted in the following reaction scheme:
General Reaction Scheme for the Dehydrobromination of this compound
| Reactant | Reagents | Product |
| This compound | Base (e.g., Pyridine), Heat | 1-(2-chloropyrimidin-4-yl)ethenone |
Detailed research on analogous systems, such as the dehydrobromination of 2-bromo-2-methylcyclohexanone (B3417326) to 2-methyl-2-cyclohexenone using pyridine, supports the feasibility of this transformation. libretexts.orgopenstax.org The reaction conditions for such conversions typically involve heating the α-bromo ketone with the base in an appropriate solvent.
The formation of the conjugated system in the product, 1-(2-chloropyrimidin-4-yl)ethenone, is a thermodynamic driving force for the reaction. This extended π-system imparts unique chemical properties and reactivity to the molecule, making it a valuable intermediate for further synthetic elaborations.
Advanced Applications of 2 Bromo 1 2 Chloropyrimidin 4 Yl Ethanone As a Versatile Synthetic Building Block
Role as an Intermediate in the Synthesis of Diverse Pyrimidine (B1678525) Derivatives
The presence of two different halogen-bearing electrophilic sites makes 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone an exceptionally versatile intermediate. The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom in the acetyl side chain is a potent alkylating agent. This allows chemists to introduce a variety of functional groups and build complex molecular architectures around the central pyrimidine scaffold.
The differential reactivity of the C2-chloro and the α-bromo ketone groups enables the stepwise synthesis of mono- and di-substituted pyrimidines. Generally, the α-bromo ketone is more reactive towards nucleophilic attack than the 2-chloro position, allowing for selective initial functionalization at the side chain under mild conditions. Subsequent reaction at the C2 position can be achieved, often under more forcing conditions, to yield di-substituted products.
For example, various nucleophiles such as primary and secondary amines, thiols, and alcohols can be used to displace the bromine atom, leading to a diverse range of 1-(2-chloropyrimidin-4-yl)-2-(substituted)ethanones. The resulting intermediates can then undergo a second substitution at the 2-position of the pyrimidine ring. The development of new protocols for pyrimidine synthesis has advanced significantly, enabling the modification of molecular structures to enhance their biological and chemical properties. nih.gov A variety of substituted amines can be reacted with chloro-substituted pyrimidines to generate libraries of N-substituted pyrimidine derivatives. mdpi.com
Below is a table illustrating the potential for creating mono- and di-substituted pyrimidines from the title compound.
| Step | Reagent/Nucleophile | Reactive Site | Product Class | Example Substituent (R) |
| 1 | R-NH₂ (e.g., Benzylamine) | α-Bromo Ketone | 2-Amino-1-(2-chloropyrimidin-4-yl)ethanone | -CH₂-Ph |
| 2 | R'-SH (e.g., Thiophenol) | 2-Chloro Position | 2-(Thio)-4-(2-aminoacetyl)pyrimidine | -S-Ph |
| 1 | R-OH (e.g., Phenol) | α-Bromo Ketone | 2-Oxy-1-(2-chloropyrimidin-4-yl)ethanone | -O-Ph |
| 2 | R'₂NH (e.g., Morpholine) | 2-Chloro Position | 2-(Amino)-4-(2-oxyacetyl)pyrimidine | Morpholino |
This table is illustrative of the synthetic potential and general reactivity.
Beyond simple substitution, this compound is an excellent precursor for constructing fused heterocyclic systems and other complex pyrimidine analogues. The α-bromo ketone moiety is a classic component in condensation reactions that form five- or six-membered rings. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where the α-bromo ketone reacts with a thiourea (B124793) or thioamide to form a thiazole ring.
In this context, reacting this compound with thiourea would yield a 2-amino-4-(2-chloropyrimidin-4-yl)thiazole. This resulting molecule still contains the reactive 2-chloro group, which can be further functionalized. This strategy allows for the creation of complex, multi-ring systems where the pyrimidine core is decorated with other heterocyclic moieties. Research has shown that fusing 5,6-diaminouracil derivatives with various α-bromoacetophenones can produce complex pyrimidine-diones, demonstrating the utility of the α-bromo ketone group in cyclization reactions. mdpi.com Similarly, pyrimidine analogues are often synthesized through cyclization reactions involving chalcone compounds or other suitably functionalized precursors. jchemrev.com
Integration into Multifunctional Small Molecule Synthesis
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors. This compound serves as an ideal starting point for creating libraries of novel, multifunctional small molecules for biological screening. nih.gov The ability to introduce different substituents at two distinct points on the molecule allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. nih.gov
For instance, the synthesis of pyrimidine derivatives as potential ROS1 kinase inhibitors has been reported, starting from functionalized pyrimidine intermediates. nih.gov The ethanone (B97240) side chain can be reduced to a hydroxyl group or further elaborated, while the 2-chloro position can be substituted with various amine-containing fragments, a common strategy in the design of kinase inhibitors that target the ATP-binding pocket. The synthesis of Imatinib analogs, for example, relies on key pyrimidine precursors that are built up through sequential reactions. mdpi.com The versatility of this compound allows it to be readily integrated into such multi-step synthetic pathways to generate structurally complex and biologically active molecules.
Regioselectivity and Chemoselectivity in Complex Reaction Sequences
A key advantage of using this compound in synthesis is the potential for high regioselectivity and chemoselectivity. The two electrophilic sites—the sp²-hybridized carbon of the C-Cl bond and the sp³-hybridized carbon of the C-Br bond—exhibit different reactivity profiles. The α-carbon of the ketone is part of a highly polarized C-Br bond and is activated by the adjacent carbonyl group, making it very susceptible to SN2 reactions. In contrast, the C2 carbon of the pyrimidine ring is less electrophilic and requires an addition-elimination mechanism (SNAr) for substitution, which is typically slower.
This difference in reactivity allows for selective reactions by carefully choosing the nucleophile and reaction conditions.
Chemoselectivity : Soft, highly polarizable nucleophiles (e.g., thiols, iodide) will preferentially react with the soft electrophilic center of the α-bromo ketone. Harder nucleophiles (e.g., alkoxides, amines) can react at either position, but milder conditions (lower temperature, weaker base) favor reaction at the more reactive α-bromo ketone site.
Regioselectivity : In a one-pot reaction with a nucleophile capable of reacting twice, the first reaction will almost invariably occur at the side chain. This predictable reactivity is crucial for planning complex synthetic sequences. For example, a novel one-step synthesis of 2-chloropyrimidin-4-ol derivatives has been developed that can be regioselectively diversified in a single pot, highlighting the controlled reactivity that can be achieved with such intermediates. researchgate.net
The table below summarizes the expected selectivity based on reaction conditions.
| Nucleophile Type | Reaction Conditions | Predicted Outcome | Rationale |
| Soft (e.g., RSH, NaI) | Mild (Room Temp, Weak Base) | Selective reaction at α-bromo ketone | HSAB principle: Soft nucleophile prefers soft electrophile (C-Br) |
| Hard (e.g., RNH₂, RO⁻) | Mild (Room Temp, Weak Base) | Preferential reaction at α-bromo ketone | Higher reactivity of the SN2 pathway over SNAr |
| Hard (e.g., RNH₂, RO⁻) | Forcing (High Temp, Strong Base) | Reaction at both sites or at C2 position | Overcoming the activation energy for SNAr at the 2-chloro position |
This predictable control over reactivity makes this compound a powerful tool for the efficient and elegant synthesis of complex molecules.
Preparation and Spectroscopic Analysis of Derivatives and Analogues of 2 Bromo 1 2 Chloropyrimidin 4 Yl Ethanone
Structural Modifications on the Ethanone (B97240) Side Chain
The α-bromo ketone moiety is a highly reactive electrophilic center, making the ethanone side chain a primary site for structural modifications. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution, while the adjacent carbonyl group activates the α-carbon.
One of the most common transformations is the nucleophilic substitution of the bromide ion by various nucleophiles. This reaction typically follows an S(_N)2 mechanism. For instance, reaction with primary or secondary amines leads to the formation of α-amino ketones, a valuable class of compounds in medicinal chemistry. organic-chemistry.orgrsc.orgresearchgate.net Similarly, reaction with carboxylates can yield α-acyloxy ketones, and alkoxides can produce α-alkoxy ketones.
Another significant reaction involving the α-bromo ketone functionality is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of the α-bromo ketone with a thiourea (B124793) or thioamide derivative to form a thiazole ring. This method is a powerful tool for constructing substituted thiazoles, which are prevalent in many biologically active molecules. organic-chemistry.org
The reactivity of the ethanone side chain allows for the synthesis of a diverse array of derivatives. Below is a table summarizing potential products from these reactions.
| Reagent/Reaction Type | Product Class | General Structure Example |
| Primary/Secondary Amine (R¹R²NH) | α-Amino Ketone | 2-(R¹R²-amino)-1-(2-chloropyrimidin-4-yl)ethanone |
| Carboxylate (RCOO⁻) | α-Acyloxy Ketone | 2-(R-carbonyloxy)-1-(2-chloropyrimidin-4-yl)ethanone |
| Thiourea | 2-Aminothiazole | 2-amino-4-(2-chloropyrimidin-4-yl)thiazole |
| Thioamide (RCSNH₂) | 2,4-Disubstituted Thiazole | 2-R-4-(2-chloropyrimidin-4-yl)thiazole |
Variations on the Pyrimidine (B1678525) Ring Substitution Pattern
The 2-chloropyrimidine (B141910) ring offers a secondary site for modification, primarily through nucleophilic aromatic substitution (S(_N)Ar) or palladium-catalyzed cross-coupling reactions. The chlorine atom at the C2 position is activated towards substitution by the electron-withdrawing nitrogen atoms in the pyrimidine ring.
In S(_N)Ar reactions, the chloro group can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. mdpi.comresearchgate.netresearchgate.net Acid-catalyzed amination is a common method for introducing amino substituents onto the pyrimidine core. preprints.org This allows for the synthesis of 2-amino, 2-alkoxy, or 2-thioalkyl pyrimidine derivatives, significantly altering the electronic and steric properties of the molecule.
Furthermore, the Suzuki cross-coupling reaction provides a powerful method for forming carbon-carbon bonds at the C2 (or C4) position. mdpi.combohrium.comacs.org By reacting the 2-chloropyrimidine moiety with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base, a wide range of 2-arylpyrimidinyl derivatives can be synthesized. Studies on 2,4-dichloropyrimidines have shown that substitution often occurs regioselectively at the more reactive C4 position first, followed by substitution at C2 under more forcing conditions. nih.gov
| Reaction Type | Reagent | Product Class |
| Nucleophilic Aromatic Substitution (S(_N)Ar) | Amine (RNH₂) | 2-Bromo-1-(2-aminopyrimidin-4-yl)ethanone |
| Nucleophilic Aromatic Substitution (S(_N)Ar) | Alkoxide (RO⁻) | 2-Bromo-1-(2-alkoxypyrimidin-4-yl)ethanone |
| Suzuki Coupling | Arylboronic Acid (ArB(OH)₂) | 2-Bromo-1-(2-arylpyrimidin-4-yl)ethanone |
| Suzuki Coupling | Heteroarylboronic Acid (HetArB(OH)₂) | 2-Bromo-1-(2-heteroarylpyrimidin-4-yl)ethanone |
Synthesis of Hydrazine (B178648) Derivatives
The carbonyl group of the ethanone moiety is the primary site for reaction with hydrazine and its derivatives. The reaction of aldehydes and ketones with hydrazine is a classic method for the synthesis of hydrazones. wikipedia.orgresearchgate.net
The reaction of 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone with hydrazine hydrate (B1144303) would be expected to yield the corresponding hydrazone, this compound hydrazone. This reaction typically proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. However, the reaction of α-bromo ketones with hydrazine can sometimes lead to side reactions or further transformations, such as elimination of HBr or the formation of ketols, depending on the reaction conditions. biu.ac.ilacs.orgacs.org For instance, the reaction could potentially yield an α,β-unsaturated hydrazone if elimination follows condensation. acs.org Substituted hydrazines, such as phenylhydrazine, can be used to generate the corresponding substituted hydrazone derivatives.
| Reagent | Expected Product | Potential Side Product |
| Hydrazine Hydrate (N₂H₄·H₂O) | This compound hydrazone | 1-(2-Chloropyrimidin-4-yl)ethenone hydrazone |
| Phenylhydrazine (PhNHNH₂) | This compound phenylhydrazone | Not applicable |
Formation of Amine Derivatives via Nucleophilic Substitution
As briefly mentioned in section 5.1, the formation of α-amino ketones via nucleophilic substitution of the α-bromide is a cornerstone of the reactivity of this class of compounds. organic-chemistry.orgrsc.org This S(_N)2 reaction is generally efficient and proceeds under mild conditions with a wide range of primary and secondary amines. rsc.orgresearchgate.net
The reaction involves the direct displacement of the bromide by the nitrogen nucleophile. The resulting α-amino ketone derivatives are important building blocks for more complex molecules and often exhibit biological activity themselves. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed as nucleophiles. One-pot procedures have also been developed where a ketone is first brominated in situ and then reacted with an amine to afford the α-amino ketone directly from the parent ketone. organic-chemistry.org
| Amine Type | Amine Example | Product Name |
| Primary Aliphatic | Methylamine (CH₃NH₂) | 2-(Methylamino)-1-(2-chloropyrimidin-4-yl)ethanone |
| Secondary Aliphatic | Diethylamine ((CH₃CH₂)₂NH) | 2-(Diethylamino)-1-(2-chloropyrimidin-4-yl)ethanone |
| Primary Aromatic | Aniline (C₆H₅NH₂) | 2-Anilino-1-(2-chloropyrimidin-4-yl)ethanone |
| Heterocyclic | Morpholine | 2-Morpholino-1-(2-chloropyrimidin-4-yl)ethanone |
Derivatization to Fused Polycyclic Pyrimidine Systems (e.g., Triazolopyrimidines)
The bifunctional nature of this compound and its derivatives makes it an excellent precursor for the synthesis of fused heterocyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyrimidines. The classical approach, known as the Chichibabin reaction, involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. bio-conferences.orgnih.govnih.gov
To apply this to the target compound, the 2-chloro group on the pyrimidine ring would first be substituted with an amino group, as described in section 5.2, to yield 2-bromo-1-(2-aminopyrimidin-4-yl)ethanone. This intermediate can then undergo an intramolecular cyclization. The exocyclic amino group acts as a nucleophile, attacking the α-carbon and displacing the bromide, leading to the formation of the fused imidazole (B134444) ring. This cyclization yields a substituted imidazo[1,2-a]pyrimidine (B1208166).
Similarly, reaction with other binucleophiles can lead to different fused systems. For example, reaction with a substituted 3-amino-1,2,4-triazole can be a pathway to synthesize triazolo[1,5-a]pyrimidine derivatives. researchgate.netbenthamscience.comnih.govdntb.gov.ua These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
| Fused System | Precursor Required from Starting Material | Key Reaction |
| Imidazo[1,2-a]pyrimidine | 2-Bromo-1-(2-aminopyrimidin-4-yl)ethanone | Intramolecular Cyclocondensation |
| Triazolo[1,5-a]pyrimidine | Derivative from reaction with 3-amino-1,2,4-triazole | Intermolecular reaction followed by cyclization |
Advanced Spectroscopic and Computational Methodologies in the Research of 2 Bromo 1 2 Chloropyrimidin 4 Yl Ethanone
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and structure of newly synthesized chemical entities. For 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone, a combination of NMR, MS, and IR spectroscopy would provide a comprehensive characterization, confirming the connectivity of atoms and the nature of the functional groups. While this compound is cataloged under CAS number 1312815-21-6, detailed, publicly available experimental spectra are not prevalent in peer-reviewed literature. chemsrc.com Therefore, the following sections describe the expected spectroscopic data based on the known structure, illustrating how each technique contributes to its definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. In the 1H NMR spectrum of this compound, three distinct signals would be anticipated.
The protons on the pyrimidine (B1678525) ring are expected to appear as two separate signals in the aromatic region of the spectrum. The proton at the 5-position (H-5) would likely be a doublet, split by the adjacent proton at the 6-position (H-6). Conversely, the H-6 proton would also appear as a doublet due to coupling with H-5. Their specific chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chloro-substituent.
The most downfield of these signals would likely be H-6, due to the influence of the adjacent nitrogen and the nearby carbonyl group. The methylene (B1212753) protons (-CH2-) of the ethanone (B97240) side chain, situated between a bromine atom and a carbonyl group, would appear as a singlet further upfield. Both bromine and the carbonyl group are strongly electron-withdrawing, which shifts this signal significantly downfield compared to a simple alkyl chain.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~8.8 - 9.2 | Doublet (d) | ~5-6 | Pyrimidine H-6 |
| 2 | ~7.8 - 8.2 | Doublet (d) | ~5-6 | Pyrimidine H-5 |
| 3 | ~4.5 - 5.0 | Singlet (s) | N/A | -C(=O)CH2Br |
Mass Spectrometry (MS and LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would exhibit a distinctive molecular ion peak cluster due to the natural isotopic abundances of chlorine (35Cl and 37Cl) and bromine (79Br and 81Br).
The presence of one chlorine atom (ratio of 35Cl:37Cl is approximately 3:1) and one bromine atom (ratio of 79Br:81Br is approximately 1:1) would result in a characteristic pattern for the molecular ion [M]+. The spectrum would show three major peaks:
M+ peak: Corresponding to the molecule with 35Cl and 79Br.
(M+2)+ peak: A combination of molecules with 37Cl/79Br and 35Cl/81Br. This peak would be the most intense.
(M+4)+ peak: Corresponding to the molecule with 37Cl and 81Br.
The relative intensities of these peaks would be approximately 3:4:1, providing a clear signature for the presence of one chlorine and one bromine atom. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula C6H4BrClN2O. Fragmentation patterns would likely involve the loss of Br, COCH2Br, and Cl radicals.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure.
A strong, sharp absorption band is expected in the region of 1700-1730 cm-1, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. The aromatic pyrimidine ring would give rise to several bands, including C=C and C=N stretching vibrations typically found in the 1400-1600 cm-1 region. The C-H stretching vibrations of the pyrimidine ring protons would appear around 3000-3100 cm-1. Finally, the carbon-halogen bonds would produce absorptions in the fingerprint region (below 1000 cm-1), with the C-Cl stretch typically around 700-800 cm-1 and the C-Br stretch at a lower frequency, usually between 500-600 cm-1.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Assignment of Vibration |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch (pyrimidine) |
| ~1730-1700 | Strong | C=O Stretch (ketone) |
| ~1600-1400 | Medium-Strong | C=C and C=N Aromatic Ring Stretches |
| ~800-700 | Medium | C-Cl Stretch |
| ~600-500 | Medium | C-Br Stretch |
Computational Chemistry Approaches for Mechanistic and Structural Understanding
Computational chemistry provides powerful tools for investigating molecular properties and reaction mechanisms, offering insights that can be difficult to obtain through experimentation alone.
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations, such as those based on Density Functional Theory (DFT), are used to predict the three-dimensional structure, stability, and electronic properties of molecules. For this compound, these methods can calculate properties like bond lengths, bond angles, and dihedral angles to determine the most stable conformation.
Electronic structure calculations can also determine the distribution of electrons within the molecule. Plotting the Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most electrophilic sites, which are susceptible to nucleophilic attack. chemsrc.com For halogenated pyrimidines, such calculations are crucial for understanding reactivity. For instance, in 2,4-dichloropyrimidines, the LUMO is often distributed mainly at the C-4 position, indicating it as the primary site for nucleophilic substitution. chemsrc.com Similar calculations for the target compound would clarify the relative reactivity of the C-2 and C-6 positions of the pyrimidine ring and the carbonyl carbon.
Prediction and Analysis of Reaction Pathways and Regioselectivity
Computational methods are invaluable for predicting the most likely pathways for chemical reactions and for explaining observed regioselectivity. The pyrimidine ring in the title compound is electron-deficient and substituted with two potential leaving groups (the chloro group at C-2 and the entire bromoethanone group at C-4), making it a substrate for nucleophilic aromatic substitution (SNAr) reactions.
Computational modeling can be used to calculate the energy profiles of reaction pathways, including the energies of reactants, transition states, and products. chemsrc.com By comparing the activation energies for nucleophilic attack at different positions (e.g., the C-2 position versus the C-4 position), chemists can predict which substitution product will be favored. Studies on related 2,4-dichloropyrimidines have shown that the regioselectivity of SNAr reactions is highly sensitive to electronic and steric effects from other substituents on the ring, and these outcomes are predictable with quantum mechanics calculation tools. chemsrc.comnih.gov Such analyses would be directly applicable to predicting how this compound would react with various nucleophiles, guiding synthetic efforts.
Computational Prediction of Spectroscopic Parameters (e.g., Collision Cross Section)
In the structural elucidation of novel compounds such as this compound, the integration of computational chemistry offers a powerful adjunct to experimental spectroscopic techniques. These computational methodologies allow for the in silico prediction of various spectroscopic parameters, providing a theoretical framework to support and interpret experimental data. A particularly valuable parameter in the context of ion mobility-mass spectrometry (IM-MS) is the collision cross section (CCS), which is related to the size and shape of an ion in the gas phase. nih.gov The prediction of CCS values and other spectroscopic data can be broadly approached through two primary computational strategies: theoretical calculations rooted in first principles and data-driven machine learning models. mdpi.com
Theoretical methods for calculating CCS values involve modeling the interaction between an ion and a neutral drift gas. nih.gov These calculations typically begin with the determination of the molecule's three-dimensional structure. This is achieved through geometry optimization using various theoretical approaches like molecular mechanics, density functional theory (DFT), or other quantum chemistry methods to find the lowest energy conformer. nih.govjocpr.com Once the geometry is established, different algorithms can be employed to calculate the theoretical CCS value. nih.gov
Common algorithms include the Projection Approximation (PA), the Exact Hard Sphere Scattering (EHSS) model, and the Trajectory Method (TM). The PA method calculates an average projected area of the ion, while the EHSS method models the trajectory of the drift gas colliding with the ion and accounts for momentum transfer. nih.gov The most rigorous approach is the Trajectory Method, which incorporates long-range interaction potentials, considering forces such as van der Waals and ion-induced dipole interactions. nih.gov Software packages like MOBCAL are widely used to perform these calculations. nih.gov While highly detailed, the computational complexity of the TM can limit its application to smaller molecules. nih.gov
The second major approach involves the use of machine learning (ML). mdpi.com ML models are trained on large datasets of experimentally measured CCS values to learn the relationship between a molecule's structure and its CCS value. mdpi.comacs.org These models utilize molecular descriptors or fingerprints as numerical representations of the molecule's structure. mdpi.com Various machine learning algorithms have been successfully applied for CCS prediction, including random forest, neural networks, and extreme gradient boosting (XGBoost). mdpi.commdpi.com The accuracy of these predictions is often high, with some models reporting median relative errors around 2.2%. mdpi.com However, the performance of ML models is highly dependent on the structural similarity between the molecule being predicted and the molecules in the training dataset. acs.org Predictions for molecules that are structurally novel or dissimilar to the training data may have lower accuracy. acs.org
The following table summarizes the primary computational methodologies used for the prediction of spectroscopic parameters like Collision Cross Section.
| Methodology | Principle | Typical Inputs | Strengths | Limitations |
| Theoretical Calculations (e.g., Trajectory Method) | Simulates the physical interactions between the ion and drift gas based on first principles and molecular mechanics. | 3D molecular structure (optimized geometry), force field parameters. | Provides a detailed, physics-based understanding of the ion's conformation and interactions. Does not require large experimental datasets for training. | Computationally intensive, especially for larger molecules. Accuracy is dependent on the quality of the force field and the conformational search. nih.gov |
| Machine Learning (e.g., Random Forest, Neural Networks) | Learns statistical correlations between molecular structure and experimental CCS values from a large dataset. | Molecular descriptors or fingerprints derived from the chemical structure. | High-throughput and computationally efficient. Can achieve high prediction accuracy (often <3% error) for molecules similar to the training set. mdpi.commdpi.com | "Black box" nature can make interpretation difficult. Accuracy is highly dependent on the size and structural diversity of the training data. acs.org |
While no specific computational studies on this compound predicting its spectroscopic parameters are publicly available, these established methodologies provide a robust framework for future in silico investigations of this and other novel chemical entities.
Future Research Directions and Overcoming Synthetic Challenges for 2 Bromo 1 2 Chloropyrimidin 4 Yl Ethanone
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of pyrimidine (B1678525) derivatives has historically relied on classical condensation reactions, which can sometimes lack efficiency and regioselectivity. ijsat.org The future of synthesizing 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone and related structures will likely involve sophisticated catalytic methods to improve yields, reduce reaction times, and enhance selectivity.
Recent advancements have seen the rise of transition-metal catalysts, such as iridium and nickel complexes, for the construction of the pyrimidine core. For instance, iridium-pincer complexes have been used in the regioselective, multicomponent synthesis of pyrimidines from amidines and alcohols. acs.orgmdpi.com Similarly, [NNO]-pincer-supported Nickel(II) complexes have demonstrated high efficiency in the dehydrogenative annulation of alcohols to form pyrimidine analogues. acs.org Applying such catalytic systems to the precursors of this compound could streamline its production. Furthermore, copper-catalyzed cyclization of ketones with nitriles offers another economical route to functionalized pyrimidines. organic-chemistry.org
Future work could focus on developing catalysts that allow for the direct and selective C-H activation and functionalization of the pyrimidine ring, potentially simplifying the introduction of the bromoacetyl group. ijsat.org The goal is to create more robust, recyclable, and highly active catalytic systems that minimize waste and maximize efficiency in producing this key synthetic building block. mdpi.com
Implementation of Green Chemistry Principles in Synthetic Routes
Traditional methods for synthesizing heterocyclic compounds like pyrimidines often employ hazardous solvents and toxic reagents, leading to significant environmental concerns. rasayanjournal.co.inpowertechjournal.com The integration of green chemistry principles is crucial for developing sustainable synthetic routes to this compound.
Key green chemistry strategies applicable to pyrimidine synthesis include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by selectively heating the reaction mixture. powertechjournal.comijper.org It has been successfully used to produce pyrimidine derivatives through the condensation of chalcones and urea. ijper.org
Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes waste and can lead to cleaner reactions with easier product separation. rasayanjournal.co.in Mechanochemical methods, such as planetary ball milling, represent an eco-friendly, solvent-free approach. powertechjournal.comresearchgate.net
Use of Greener Solvents: When solvents are necessary, replacing volatile organic compounds with safer alternatives like water or ionic liquids aligns with green chemistry goals. rasayanjournal.co.inpowertechjournal.com
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product, which enhances atom economy and reduces the number of synthetic and purification steps. rasayanjournal.co.in
Reusable Catalysts: The development of heterogeneous or recyclable catalysts, such as solid-supported catalysts, is a cornerstone of green chemistry, improving both economic and environmental outcomes. powertechjournal.com
By adopting these principles, the synthesis of this compound can become more environmentally benign, cost-effective, and sustainable. benthamdirect.comingentaconnect.com
Exploration of Undiscovered Reactivity Patterns and Transformation Potentials
The structure of this compound contains multiple reactive sites, suggesting a rich and largely unexplored chemical reactivity. The molecule's potential lies in the differential reactivity of its functional groups.
The α-bromo ketone is a potent electrophile, susceptible to nucleophilic attack at the carbon atom bearing the bromine. nih.gov This functionality is a classic precursor for the synthesis of a wide array of heterocyclic systems, including imidazoles, thiazoles, and pyrazoles, through reactions with appropriate binucleophiles like guanidines or ureas. nih.govnih.gov The carbonyl group itself can also undergo various transformations.
Simultaneously, the 2-chloro substituent on the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). researchgate.net The electron-withdrawing nature of the pyrimidine nitrogens facilitates the displacement of the chloride by various nucleophiles, such as amines, alcohols, or thiols. The relative reactivity of 2-chloropyrimidine (B141910) to nucleophiles is significantly higher than that of 2-chloropyridine, making it a prime site for modification. researchgate.net
Future research should focus on selectively targeting these sites. It would be valuable to explore reactions that proceed at the α-bromo ketone while leaving the 2-chloro position intact, and vice versa. Furthermore, developing one-pot reactions where both sites are functionalized in a controlled, sequential manner could lead to the rapid construction of complex molecular architectures.
Development of Stereoselective Synthetic Pathways for Chiral Derivatives
While this compound is an achiral molecule, it serves as an excellent starting point for the synthesis of chiral derivatives, which are of high interest in medicinal chemistry. The development of stereoselective pathways to access these chiral molecules is a significant future research direction.
One primary approach is the asymmetric reduction of the ketone functionality to produce a chiral secondary alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol could then serve as a key intermediate for further synthetic elaborations.
Another promising avenue is the use of the α-bromo ketone in asymmetric alkylation or cyclopropanation reactions. For example, highly enantioselective cyclopropanation of related N1-vinylpyrimidines has been achieved using chiral ruthenium(II) catalysts to yield chiral cyclopropyl (B3062369) pyrimidine analogues with excellent stereocontrol. acs.orgnih.gov Similarly, rhodium-catalyzed asymmetric allylation of pyrimidines provides a direct route to chiral acyclic nucleoside analogues. nih.gov Adapting these modern asymmetric methodologies to reactions involving this compound could unlock access to novel classes of chiral pyrimidine-containing compounds with potential biological applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone, and how can reaction yields be maximized?
- Methodology :
- Bromination : React 1-(2-chloropyrimidin-4-yl)ethanone with bromine in chloroform under controlled conditions. After 30 minutes, neutralize with NaHCO₃, wash with sodium thiosulfate to remove excess bromine, and recrystallize from diethyl ether (yield ~85%) .
- Alternative routes : Use nucleophilic substitution with brominating agents (e.g., NBS) in polar aprotic solvents like acetonitrile .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.05 substrate-to-bromine ratio) and temperature (25–40°C) to minimize side products .
Q. How can the purity and structural identity of this compound be validated?
- Methodology :
- Spectroscopy : Confirm molecular structure using H/C NMR (look for carbonyl peaks at ~190–200 ppm and pyrimidine ring protons at 7.5–8.5 ppm) .
- Mass spectrometry : Validate molecular weight (expected m/z: ~247.5 for C₆H₄BrClN₂O⁺) .
- X-ray crystallography : Resolve crystal structure to confirm stereoelectronic properties (space group P, Z = 2) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Electrophilic substitution : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids via Pd catalysis. Use DFT calculations to map transition states and optimize ligand selection (e.g., SPhos for steric bulk) .
- Competing pathways : Monitor halogen exchange (Cl vs. Br) under varying pH and solvent polarity. Use Br NMR to track bromide release .
Q. How do steric and electronic effects influence the compound’s stability under catalytic conditions?
- Methodology :
- Thermal analysis : Perform TGA/DSC to assess decomposition thresholds (>128°C decomposition observed in analogues) .
- Reaction profiling : Use in-situ IR spectroscopy to detect intermediate formation (e.g., enolates or radical species) during catalysis .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology :
- Dynamic NMR : Analyze coalescence temperatures for rotamers or tautomers in derivatives .
- Crystallographic validation : Compare experimental XRD data with computational models (SHELXL refinement, R-factor <0.05) .
Handling and Safety
Q. What are the critical safety protocols for handling this compound in a research lab?
- Methodology :
- PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical goggles. Use fume hoods for weighing and reactions .
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis or bromine loss .
Applications in Drug Discovery
Q. How is this compound utilized as a building block for bioactive molecules?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
